molecular formula C13H17N3O2S B2532815 N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide CAS No. 670270-15-2

N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide

Cat. No.: B2532815
CAS No.: 670270-15-2
M. Wt: 279.36
InChI Key: JWJHVRLALUGUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” is a synthetic organic compound that features a thiophene ring substituted with a cyano group and a morpholinoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Morpholinoacetamide Moiety: This step involves the reaction of the thiophene derivative with 2,6-dimethylmorpholine and acetic anhydride under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a suitable catalyst.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Ligand Design: It may be used in the design of ligands for coordination chemistry.

Biology and Medicine

    Pharmacological Research: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of biological pathways.

    Biological Probes: It may be used as a probe to study biological processes.

Industry

    Materials Science: The compound could be explored for its potential in the development of new materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of “N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with thiophene rings substituted with various functional groups.

    Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.

    Cyano-Substituted Compounds: Molecules featuring cyano groups attached to aromatic or heteroaromatic rings.

Uniqueness

“N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholino)acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-9-6-16(7-10(2)18-9)8-12(17)15-13-11(5-14)3-4-19-13/h3-4,9-10H,6-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJHVRLALUGUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.